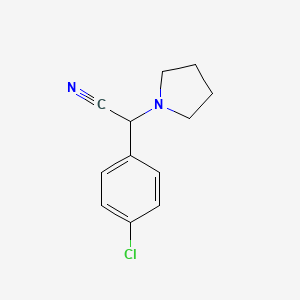
1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
The compound “1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Based on its name, it likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a dione group, which consists of two carbonyl groups .
Molecular Structure Analysis
The molecular structure of “1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione” likely includes a pyrrole ring attached to a phenyl ring with two methoxy groups and a dione group .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives have been explored in various chemical syntheses and reactions:
- It has been used in oxidative decarboxylation-Friedel-Crafts reactions (Fan, Li, & Wang, 2009).
- Facile Michael-type addition reactions involving this compound have been reported, highlighting its reactivity and potential as a chemical intermediate (Patel & Dholakiya, 2013).
Corrosion Inhibition
The compound's derivatives are studied for their role in inhibiting corrosion, particularly in carbon steel:
- 1H-pyrrole-2,5-dione derivatives are effective corrosion inhibitors for carbon steel in acidic environments (Zarrouk et al., 2015).
Photoluminescent Materials
Its derivatives are used in the synthesis of photoluminescent materials:
- Synthesis of photoluminescent conjugated polymers incorporating derivatives of this compound for potential electronic applications has been researched (Beyerlein & Tieke, 2000).
Pharmacological Properties
1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione derivatives are studied for their potential pharmacological properties:
- They have been evaluated for inhibitory activities on PGE(2) production in macrophage cells, indicating potential medicinal applications (Moon et al., 2010).
Materials Science
The compound is also significant in materials science research:
- It's used in the synthesis of polymers and semiconductors for organic thin film transistors and photovoltaic cells, demonstrating its versatility in materials applications (Guo, Sun, & Li, 2014).
Mécanisme D'action
Target of Action
It is structurally similar to futibatinib , a known irreversible inhibitor of FGFR1-4 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
Futibatinib selectively inhibits FGFR1-4 by covalently binding to the FGFR kinase domain, inhibiting FGFR phosphorylation and downstream signaling in FGFR-deregulated tumor cell lines .
Biochemical Pathways
Based on its structural similarity to futibatinib, it may impact the fgf/fgfr signaling axis, which is involved in many cellular processes .
Result of Action
Futibatinib, a structurally similar compound, exhibits potent, selective growth inhibition of several tumor cell lines harboring various fgfr genomic aberrations . It leads to significant dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models .
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-9-5-8(6-10(7-9)17-2)13-11(14)3-4-12(13)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMOUHRAYRRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C=CC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259320 | |
| Record name | 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
67154-43-2 | |
| Record name | 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67154-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-2-[(3-iodophenyl)carbamoylamino]benzoic Acid](/img/structure/B3037844.png)
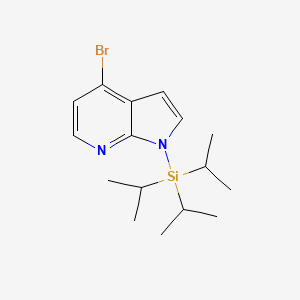
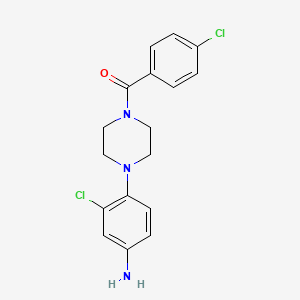
![8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B3037848.png)
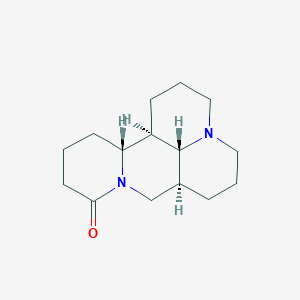
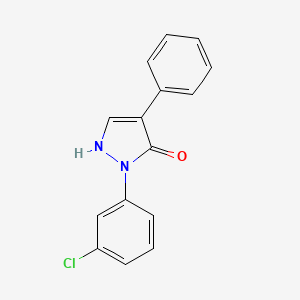
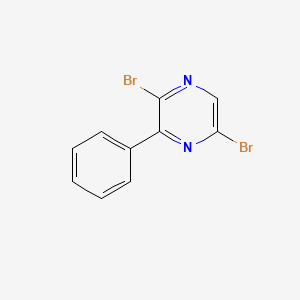
![8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B3037853.png)



